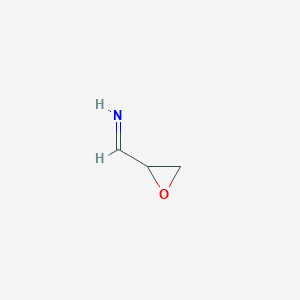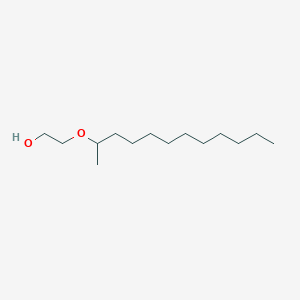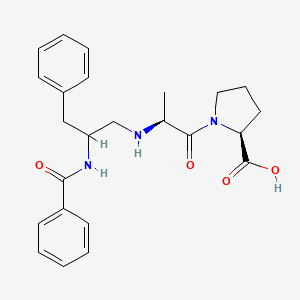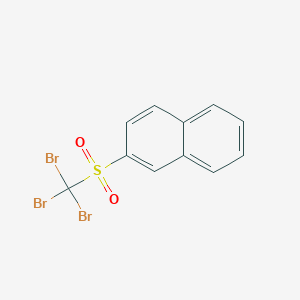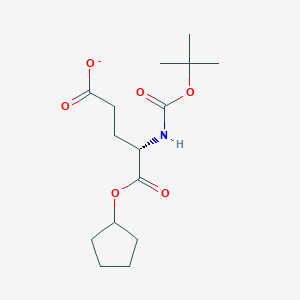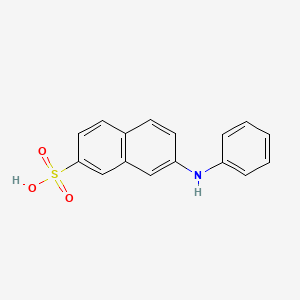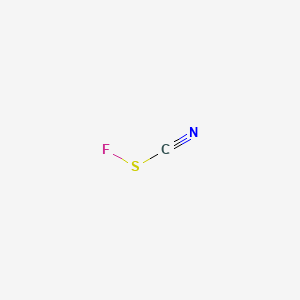
Thiocyanate, fluorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanate, fluorine is a compound that combines the thiocyanate ion (SCN⁻) with fluorine Thiocyanate is a pseudohalide, meaning it shares similar chemical properties with halides like chloride and bromide Fluorine, on the other hand, is the most electronegative element and is known for its high reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocyanate compounds can be synthesized through various methods. One common method involves the reaction of elemental sulfur or thiosulfate with cyanide. For instance, ammonium thiocyanate can be prepared by reacting carbon disulfide with ammonia . Another method involves the use of diethylaminosulfur trifluoride (DAST) and the Ruppert–Prakash reagent (TMSCF3) to introduce the thiocyanate group onto aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of thiocyanate compounds often involves large-scale reactions using readily available precursors. For example, the reaction of thiosulfate with cyanide in aqueous media is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thiocyanate, fluorine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thiocyanate can produce hydrogen sulfate and cyanate, depending on the pH of the reaction medium .
Common Reagents and Conditions: Common reagents used in reactions involving thiocyanate include acids, bases, and oxidizing agents. For instance, the reaction of thiocyanate with ferric chloride in acidic conditions produces a blood-red complex, which is used as a qualitative test for iron(III) ions .
Major Products: The major products formed from reactions involving thiocyanate depend on the specific reaction conditions. For example, the reaction of thiocyanate with ammonia produces ammonium thiocyanate, while its reaction with ferric chloride produces a ferric thiocyanate complex .
Scientific Research Applications
Thiocyanate, fluorine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various sulfur-containing compounds . In biology, thiocyanate is known to play a role in the biosynthesis of hypothiocyanite, an important component of the human host defense system . In medicine, thiocyanate has been studied for its potential use in the treatment of hypertension, although its use has declined due to associated toxicity . In industry, thiocyanate-based electrolytes are used in the construction of high-performance supercapacitors .
Mechanism of Action
Thiocyanate is similar to other pseudohalides, such as cyanide and azide, in that it forms compounds similar to those of halide ions . thiocyanate is unique in its ability to act as a nucleophile at both the sulfur and nitrogen atoms, whereas cyanide and azide typically act at a single site. Additionally, thiocyanate’s role in biological systems, particularly in the biosynthesis of hypothiocyanite, sets it apart from other pseudohalides .
Comparison with Similar Compounds
- Cyanide (CN⁻)
- Azide (N₃⁻)
- Halides (Cl⁻, Br⁻, I⁻)
Properties
CAS No. |
82153-75-1 |
|---|---|
Molecular Formula |
CFNS |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
fluoro thiocyanate |
InChI |
InChI=1S/CFNS/c2-4-1-3 |
InChI Key |
JAIDNXCWLNECBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)

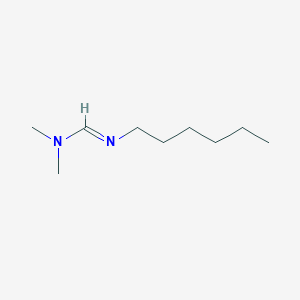
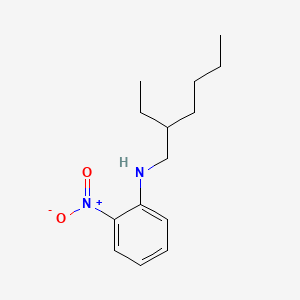
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)

